molecular formula C4H7N3O B12419821 Creatinine-d5

Creatinine-d5

Cat. No.: B12419821
M. Wt: 118.15 g/mol
InChI Key: DDRJAANPRJIHGJ-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Creatinine-d5 is a deuterated form of creatinine, which is a breakdown product of creatine phosphate in muscle tissue. Creatinine is excreted by the kidneys and is commonly used as a marker to evaluate kidney function. The deuterated form, this compound, is used in scientific research to trace and quantify creatinine levels with higher precision due to its distinct mass difference from the non-deuterated form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Creatinine-d5 involves the incorporation of deuterium atoms into the creatinine molecule. This can be achieved through several methods, including:

    Deuterium Exchange Reactions: Creatinine can be subjected to deuterium exchange reactions in the presence of deuterated solvents such as deuterium oxide (D2O). This process replaces the hydrogen atoms in creatinine with deuterium atoms.

    Chemical Synthesis: this compound can be synthesized by starting with deuterated precursors.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions or chemical synthesis using deuterated precursors. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be scalable and cost-effective to meet the demands of research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Creatinine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include creatine, various oxidation products, and substituted derivatives of this compound. The specific products depend on the reagents and conditions used in the reactions .

Scientific Research Applications

Creatinine-d5 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Creatinine-d5 is similar to that of non-deuterated creatinine. It is involved in the creatine-phosphocreatine energy shuttle, which plays a crucial role in cellular energy homeostasis. This compound is filtered by the kidneys and excreted in the urine, making it a valuable marker for kidney function. The deuterium atoms in this compound provide a distinct mass difference, allowing for precise quantification in mass spectrometry-based assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to the presence of deuterium atoms, which provide a distinct mass difference from non-deuterated creatinine. This makes it an ideal internal standard for mass spectrometry-based assays, allowing for precise quantification and tracing of creatinine levels in biological samples .

Properties

Molecular Formula

C4H7N3O

Molecular Weight

118.15 g/mol

IUPAC Name

5,5-dideuterio-2-imino-1-(trideuteriomethyl)imidazolidin-4-one

InChI

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1D3,2D2

InChI Key

DDRJAANPRJIHGJ-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C1(C(=O)NC(=N)N1C([2H])([2H])[2H])[2H]

Canonical SMILES

CN1CC(=O)NC1=N

Origin of Product

United States

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